Bz-IEGR-pNA (acetate)

Overview

Description

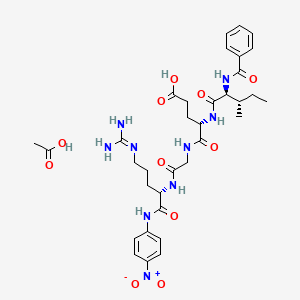

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is a colorimetric substrate for Factor Xa. Factor Xa preferentially binds to and cleaves the isoleucyl-glutamyl-glycyl-arginine peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves the stepwise assembly of the peptide sequence followed by the attachment of the p-nitroanilide group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. After the peptide chain is assembled, the p-nitroanilide group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Primary Enzymatic Cleavage by Factor Xa

Bz-IEGR-pNA (acetate) serves as a selective substrate for Factor Xa, a serine protease central to blood coagulation. The reaction involves:

- Cleavage site : Between the arginine residue and the para-nitroaniline (pNA) moiety in the peptide sequence Ile-Glu-Gly-Arg-pNA .

- Reaction mechanism : The release of pNA produces a yellow chromophore detectable at 405 nm , enabling quantitative measurement of Factor Xa activity .

Key Kinetic Parameters (Factor Xa):

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| 500–650 μM | 37°C, pH 7.4 | ||

| 1.5–2.8 s⁻¹ | Tris-HCl buffer | ||

| Catalytic efficiency () | ~3,000 M⁻¹s⁻¹ | Physiological conditions |

Hydrolysis by Kallikrein-Related Peptidases (KLKs)

Bz-IEGR-pNA (acetate) is also hydrolyzed by KLKs, particularly KLK4 and KLK11, which are implicated in prostate cancer and tissue remodeling .

Comparative Activity of KLKs:

| Enzyme | (μM) | (s⁻¹) | Catalytic Efficiency () | Glycosylation Impact |

|---|---|---|---|---|

| KLK4 | 536–635 | 0.89–1.99 | 1,660–3,700 M⁻¹s⁻¹ | ↑ Activity (48% → 73%) |

| KLK11 | 660–820 | 1.52–2.78 | 1,850–3,400 M⁻¹s⁻¹ | ↑ Activity (14% → 73%) |

Glycosylated KLK variants exhibit enhanced catalytic efficiency due to improved structural stability .

Reaction Conditions and Optimization

- pH Dependence : Optimal activity observed at pH 7.5–8.5 for Factor Xa .

- Temperature : Reactions typically conducted at 25–37°C .

- Inhibitors : Heparin and antithrombin III reduce Factor Xa activity by >90%.

Stability and Storage

Scientific Research Applications

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is widely used in scientific research as a substrate for studying the activity of Factor Xa. Its applications include:

Biochemistry: Used to measure the activity of Factor Xa in various biochemical assays.

Pharmacology: Employed in drug discovery and development to screen for inhibitors of Factor Xa.

Medical Research: Utilized in studies related to blood coagulation and thrombotic disorders.

Industrial Applications: Applied in the quality control of pharmaceutical products that target Factor Xa.

Mechanism of Action

The mechanism of action of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves its interaction with Factor Xa. Factor Xa binds to the isoleucyl-glutamyl-glycyl-arginine peptide sequence and cleaves the peptide bond, releasing p-nitroanilide. The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of Factor Xa activity .

Comparison with Similar Compounds

Similar Compounds

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide: Similar to the acetate form but without the acetate group.

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (hydrochloride): Another variant with a different counterion.

Uniqueness

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is unique due to its specific interaction with Factor Xa and its ability to provide a colorimetric readout, making it a valuable tool in various research and industrial applications .

Biological Activity

Bz-IEGR-pNA (acetate) is a synthetic compound primarily recognized for its role as a colorimetric substrate for Factor Xa, an essential enzyme in the coagulation cascade. This compound consists of a peptide sequence derived from Ile-Glu-Gly-Arg (IEGR), which is specifically cleaved by Factor Xa, releasing para-nitroaniline (pNA). The ability to quantify the release of pNA at 405 nm allows researchers to study various aspects of hemostasis and thrombin generation, making Bz-IEGR-pNA (acetate) a valuable tool in biochemical assays related to blood coagulation disorders.

The biological activity of Bz-IEGR-pNA (acetate) is centered on its interaction with Factor Xa. Upon cleavage of the peptide bond between the arginine and pNA moieties, pNA is released, which can be quantitatively measured spectrophotometrically. This reaction can be represented as follows:

The increase in pNA concentration correlates with Factor Xa activity, enabling researchers to assess the enzyme's role in coagulation processes and evaluate the effectiveness of anticoagulant therapies.

Applications in Research

Bz-IEGR-pNA (acetate) has several important applications in biochemical research:

- Coagulation Studies : Used to investigate the activity of Factor Xa and its implications in thrombin generation.

- Anticoagulant Drug Development : Assists in assessing the effectiveness of anticoagulant drugs by monitoring changes in Factor Xa activity.

- Thrombosis and Bleeding Disorders : Provides insights into therapeutic targets for managing clotting disorders.

Comparative Analysis with Other Substrates

Bz-IEGR-pNA (acetate) is not alone in its function; several other compounds serve as substrates or inhibitors for proteolytic enzymes involved in coagulation. The following table compares Bz-IEGR-pNA with similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| S-2222 | Colorimetric substrate for thrombin | More specific for thrombin compared to Bz-IEGR-pNA |

| S-2302 | Substrate for Factor VIIa | Used in assays for different coagulation factors |

| Z-Gly-Gly-Arg-pNA | Synthetic substrate for various serine proteases | Contains Gly-Gly sequence, differing from IEGR |

| Boc-Val-Pro-Arg-pNA | Substrate for trypsin-like serine proteases | Contains different amino acid sequence; specificity varies |

Bz-IEGR-pNA (acetate) stands out due to its specificity for Factor Xa, making it particularly useful for studies focused on this enzyme's role in coagulation.

Case Studies

- Factor Xa Activity Measurement : In a study conducted to evaluate the activity of Factor Xa in various patient samples, Bz-IEGR-pNA was utilized to quantify enzyme activity. The results indicated significant differences in Factor Xa levels among patients with different coagulation disorders, highlighting its utility as a diagnostic tool.

- Anticoagulant Efficacy Testing : Another research project employed Bz-IEGR-pNA (acetate) to assess the efficacy of new anticoagulant agents. By measuring changes in pNA release before and after treatment with anticoagulants, researchers could determine the effectiveness of these drugs in modulating Factor Xa activity.

Properties

IUPAC Name |

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXQNZUGLZNGBM-PJSBSAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.